molecular formula C20H27NO5S B3393039 N-alpha-Methyl-L-valine benzyl ester P-tosylate CAS No. 174224-62-5

N-alpha-Methyl-L-valine benzyl ester P-tosylate

Cat. No.: B3393039
CAS No.: 174224-62-5
M. Wt: 393.5
InChI Key: XBFVKORYWHMVCH-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-alpha-Methyl-L-valine benzyl ester p-tosylate (CAS 42492-62-6) is a protected, N-methylated amino acid derivative of strategic importance in synthetic organic and medicinal chemistry. The compound features a molecular formula of C20H27NO5S and a molecular weight of 393.50 g/mol . It is typically supplied as a high-purity solid, with available grades meeting 98.0% purity or higher, making it suitable for demanding applications . This compound is primarily valued as a key building block for the synthesis of complex peptides and bioactive molecules. The N-methyl group on the valine backbone can significantly influence the properties of the resulting peptides, potentially enhancing their metabolic stability, modifying their conformational freedom, and improving membrane permeability . The benzyl ester and p-tosylate salt forms provide protective groups that are stable under a range of conditions and can be selectively removed, offering controlled deprotection strategies during multi-step synthesis. Its primary research applications include serving as a critical intermediate in the development of active pharmaceutical ingredients (APIs) , such as in exploratory routes for anti-cancer and anti-infective agents . Researchers also utilize this and related compounds as substrates for enzymatic studies and in the field of synthetic biology . This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

benzyl (2S)-3-methyl-2-(methylamino)butanoate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.C7H8O3S/c1-10(2)12(14-3)13(15)16-9-11-7-5-4-6-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,10,12,14H,9H2,1-3H3;2-5H,1H3,(H,8,9,10)/t12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFVKORYWHMVCH-YDALLXLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCC1=CC=CC=C1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N Alpha Methyl L Valine Benzyl Ester P Tosylate

Precursor Synthesis and N-Methylation Strategies

The initial stages of synthesizing N-alpha-Methyl-L-valine benzyl (B1604629) ester P-tosylate are centered on the creation of N-methyl-alpha-amino acid intermediates and the subsequent introduction of the benzyl ester group.

Introduction of the Benzyl Ester Moiety

The benzyl ester group serves as a valuable protecting group for the carboxylic acid functionality of amino acids. Its introduction can be achieved through several methods. A direct approach involves the reaction of the N-protected amino acid with benzyl alcohol in the presence of an acid catalyst, a process known as Fischer-Speier esterification. researchgate.net

Alternatively, the benzyl ester can be introduced at an earlier stage. For example, L-valine can be reacted with benzyl alcohol in the presence of p-toluenesulfonic acid to form L-valine benzyl ester p-toluenesulfonate. google.com This can then be N-methylated. The efficiency of chemoenzymatic polymerization of alanine (B10760859) and glycine (B1666218) has been shown to be significantly greater for their benzyl esters compared to other esters. acs.org

Esterification Protocols and Optimization for N-alpha-Methyl-L-valine Benzyl Ester P-tosylate

The final step in the synthesis is the formation of the p-toluenesulfonate salt of N-alpha-Methyl-L-valine benzyl ester. This is typically achieved through an optimized esterification process.

Fischer-Speier Esterification and Its Variants

Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a Brønsted or Lewis acid. organic-chemistry.orgmdpi.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to either use an excess of one reactant or remove the water formed during the reaction. organic-chemistry.orgmasterorganicchemistry.com

In the context of amino acid benzyl esters, the process often involves treating the amino acid with benzyl alcohol and p-toluenesulfonic acid in a solvent that allows for the azeotropic removal of water. researchgate.net This method is effective for preparing the tosylate salts of amino acid benzyl esters, which are important synthetic intermediates. researchgate.net However, the choice of solvent and reaction temperature is critical to avoid racemization, particularly for amino acids with electron-withdrawing side chains. researchgate.net

Azeotropic Dehydration Techniques and Solvent Engineering

Azeotropic distillation is a key technique used to remove water from the reaction mixture, thereby shifting the equilibrium of the Fischer-Speier esterification towards the product. organic-chemistry.org This is particularly important in the synthesis of amino acid esters to achieve high yields. nih.gov

The choice of aromatic solvent for the azeotropic removal of water can significantly impact the yield and stereochemical purity of the final product. researchgate.net Historically, hazardous solvents like benzene (B151609) and carbon tetrachloride were used. researchgate.net However, due to safety and environmental concerns, less toxic alternatives are now preferred. researchgate.net

Toluene (B28343), monochlorobenzene, and xylene are commonly used aromatic solvents for the synthesis of L-valine benzyl ester p-toluenesulfonate. google.comgoogleapis.com The reaction is carried out under azeotropic dehydration conditions, followed by crystallization of the product from the reaction solution. google.com The use of these solvents has been shown to be a safe, convenient, and industrially advantageous method for preparing this compound. google.com

The boiling point of the water azeotrope with the solvent is a critical factor. researchgate.net Solvents that form high-boiling azeotropes, such as toluene, can sometimes lead to racemization, especially with sensitive amino acids. researchgate.net Therefore, a careful selection of the solvent and precise control of the reaction temperature are essential to maintain the stereochemical integrity of the this compound.

SolventBoiling Point of Azeotrope with Water (°C)Observations
Benzene69.3Historically used, but hazardous. researchgate.net
Toluene85Can cause racemization in some cases. researchgate.net
Monochlorobenzene90.2A suitable alternative to more hazardous solvents. google.com
Xylene92-94.5A suitable alternative to more hazardous solvents. google.com
Development of Environmentally Benign Solvent Systems

The traditional Fischer-Speier esterification for preparing amino acid benzyl ester tosylates often employs hazardous solvents like benzene, carbon tetrachloride, or chloroform (B151607) for azeotropic water removal. researchgate.net These solvents are now largely avoided due to their toxicity and environmental impact. Research has shifted towards identifying and implementing greener alternatives that maintain or improve reaction efficiency without causing significant racemization, which can be induced by the high boiling points of some solvents like toluene. researchgate.netnih.gov

Promising environmentally benign solvent systems include "green" ethers and ionic liquids. nih.govnjit.edu Green ethers such as cyclopentyl methyl ether (CPME), tert-amyl methyl ether (TAME), and 2-methyl-tetrahydrofuran (Me-THF) have been successfully used for the preparation of amino acid benzyl esters. nih.gov These solvents are more polar than hazardous alternatives, which can be beneficial for "problematic" amino acids like methionine or tryptophan. nih.gov

Ionic liquids (ILs) represent another class of green solvents, offering advantages like low vapor pressure, thermal stability, and potential catalytic activity. njit.eduresearchgate.net Certain ionic liquids have been shown to act as both the solvent and a "green" catalyst in the synthesis of amino acid esters, achieving satisfactory conversions under mild conditions. njit.edu The use of these novel solvent systems is a critical step toward more sustainable pharmaceutical intermediate manufacturing.

Table 1: Comparison of Conventional and Green Solvents for Amino Acid Esterification
Solvent TypeExamplesAdvantagesDisadvantagesReference
Conventional HazardousBenzene, Carbon Tetrachloride, ChloroformEffective azeotropic water removalHigh toxicity, environmental hazard, carcinogenic researchgate.netnih.gov
High-Boiling AromaticToluene, Benzyl AlcoholEffective azeotropic water removalHigh temperatures can cause racemization researchgate.netnih.gov
Green EthersCPME, TAME, Me-THFLess toxic, effective for problematic amino acidsMay have different solubility profiles nih.govresearchgate.net
Ionic Liquids[EMIM]+[BF4]-, [EtPy]+[CF3OO]-Low vapor pressure, reusable, can act as catalystHigher cost, potential recovery challenges njit.eduresearchgate.net

Catalytic Roles of p-Toluenesulfonic Acid in Salt Formation

p-Toluenesulfonic acid (p-TsOH) is a strong organic acid that is solid, non-corrosive, and easy to handle, making it a widely used catalyst in organic synthesis. chemicalbook.compreprints.org In the synthesis of this compound, p-TsOH plays a crucial dual role: it acts as a catalyst for the Fischer-Speier esterification and as a salt-forming agent that facilitates product isolation and purification. researchgate.netnih.gov

As an Esterification Catalyst: The esterification mechanism involves the protonation of the carbonyl oxygen of the amino acid by p-TsOH. p-toluenesulfonicacid-ptbba.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (benzyl alcohol in this case). p-toluenesulfonicacid-ptbba.comguidechem.com This process forms a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. p-toluenesulfonicacid-ptbba.com The reaction is an equilibrium, and the removal of water, often by azeotropic distillation, drives it toward the formation of the ester. researchgate.netp-toluenesulfonicacid-ptbba.com

Industrial Scale-Up Considerations and Process Intensification

Scaling the synthesis of amino acid esters from the laboratory to an industrial scale requires careful consideration of reaction methodologies and purification techniques to ensure safety, efficiency, and economic viability. Process intensification strategies aim to develop smaller, cleaner, and more energy-efficient technologies. nih.gov

Batch and Continuous Flow Synthesis Approaches

The choice between batch and continuous flow processing is a critical decision in chemical manufacturing. While batch chemistry has been the traditional method, continuous flow chemistry is gaining significant traction due to its numerous advantages for process intensification. labmanager.com

Batch Synthesis: This is the conventional approach where reactants are loaded into a single vessel and the reaction proceeds over a set time. labmanager.com It is well-suited for small-scale production and multi-step syntheses where flexibility is key. labmanager.com However, scaling up batch reactions can present challenges in heat transfer, mixing efficiency, and safety, especially for exothermic reactions. labmanager.comkilolabs.com

Continuous Flow Synthesis: In this approach, reactants are continuously pumped through a reactor where they mix and react. mdpi.com This technology offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality and higher yields. labmanager.commdpi.com The small reaction volumes at any given time significantly improve safety by minimizing the risks associated with hazardous reagents or exothermic events. kilolabs.comnih.gov For industrial production, scalability is often more straightforward, involving longer run times or parallelizing multiple reactors rather than redesigning larger vessels. labmanager.commdpi.com

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Amino Acid Esters
ParameterBatch SynthesisContinuous Flow SynthesisReference
Process ControlLess precise; potential for temperature/concentration gradientsPrecise control of temperature, pressure, and residence time labmanager.commdpi.com
SafetyHigher risk due to large volumes of reactants and potential for thermal runawayInherently safer due to small reaction volumes (small holdup) labmanager.comkilolabs.com
ScalabilityChallenging; requires re-engineering of reactors and process parametersSimpler; achieved by extending operation time or numbering-up (parallel systems) labmanager.commdpi.com
Heat & Mass TransferLimited by low surface-area-to-volume ratioExcellent due to high surface-area-to-volume ratio kilolabs.commdpi.com
Productivity & QualityPotential for batch-to-batch variability; downtime between batchesConsistent product quality; higher throughput due to continuous operation labmanager.com

Crystallization Techniques for Enhanced Product Recovery and Purity

Crystallization is a critical downstream process for isolating and purifying this compound, ensuring high purity and appropriate crystal morphology. Key techniques include cooling crystallization, anti-solvent addition, and seeding.

For L-valine benzyl ester p-toluenesulfonate, a common industrial practice involves crystallization directly from the reaction solvent, such as toluene, after the azeotropic dehydration is complete. google.comgoogleapis.com The process typically involves cooling the reaction solution to a temperature between 0°C and 70°C. googleapis.comgoogle.com To improve the yield, an anti-solvent—often an aliphatic hydrocarbon like hexane (B92381) or heptane—can be added to decrease the solubility of the product in the mother liquor. google.comgoogle.com

Process control is vital for achieving consistent results. A controlled cooling rate, for instance between 3° to 15°C per hour, is recommended to obtain crystals of a desired size and purity. google.comgoogle.com Furthermore, inoculating the solution with seed crystals at a supersaturated state (e.g., after cooling to 60-90°C) can facilitate controlled crystal growth and prevent issues like oiling out or the formation of fine, difficult-to-filter particles. google.comgoogle.com Preferential crystallization, where a pure enantiomer is seeded into a racemic solution, has also been explored for the resolution of valine derivatives. nih.govsigmaaldrich.com

Derivatization Reactions and Functional Group Transformations

Further modification of amino acid esters is essential for synthesizing a wide range of biologically active molecules and pharmaceutical intermediates. N-arylation is a particularly important transformation.

N-Arylation Strategies for Amino Acid Esters with Minimal Racemization

The N-arylation of amino acid esters provides access to N-aryl amino acids, which are core structures in many medicinal agents. acs.orgnih.gov A significant challenge in these reactions is preventing the racemization of the chiral center alpha to the nitrogen atom. acs.orgnih.gov Strong bases, often used in coupling reactions, can readily abstract the alpha-proton, leading to a loss of stereochemical integrity. acs.orgnih.gov

Modern strategies focus on developing mild reaction conditions using advanced catalytic systems. Palladium-catalyzed cross-coupling reactions have proven effective. For instance, the use of t-BuBrettPhos Pd G3 or G4 precatalysts allows for the N-arylation of various amino acid esters with aryl triflates under mild conditions. acs.orgnih.gov A key to minimizing racemization in this system was the identification of a weaker base, cesium carbonate, as a suitable alternative to stronger bases like sodium tert-butoxide, which caused complete racemization. acs.orgnih.gov

Nickel-catalyzed N-arylation has also emerged as a valuable method, particularly for coupling with more cost-effective aryl chlorides. cdnsciencepub.com Studies have shown that while base-mediated racemization can still occur, increasing the steric bulk of the ester group on the amino acid can help to limit the erosion of enantiomeric purity. cdnsciencepub.com These advanced methods provide a direct and practical route to enantioenriched N-arylated amino acid esters.

Table 3: Strategies for N-Arylation of Amino Acid Esters with Minimal Racemization
Catalytic SystemAryl PartnerKey Strategy for Minimizing RacemizationReference
t-BuBrettPhos Pd G3/G4 PrecatalystAryl TriflatesUse of a mild base (e.g., Cesium Carbonate) instead of strong bases (e.g., Sodium tert-butoxide) acs.orgnih.gov
(CyPAd-Dalphos)Ni(o-tolyl)ClAryl ChloridesIncreasing steric bulk of the amino acid ester group cdnsciencepub.com
Copper(I) Iodide / β-Diketone LigandAryl Iodides/BromidesMild, room-temperature conditions for aryl iodides rsc.org

Post-Synthetic Modifications of the Benzyl Ester and P-tosylate Moieties

Following the synthesis of this compound, the benzyl ester and p-tosylate moieties can undergo various chemical transformations. These modifications are crucial for subsequent steps in a synthetic sequence, such as peptide coupling or the introduction of other functional groups. The primary modifications involve the cleavage of the ester to unmask the carboxylic acid and the exchange or removal of the tosylate counterion to modulate solubility or prepare the free amine.

Modifications of the Benzyl Ester Moiety

The benzyl ester group serves as a common protecting group for carboxylic acids in organic synthesis, particularly in peptide chemistry. wikipedia.org Its removal, or deprotection, is a key post-synthetic modification. Other transformations, such as transesterification, are also possible.

Deprotection (Cleavage) of the Benzyl Ester

Hydrogenolysis: This is the most common and often mildest method for benzyl ester cleavage. libretexts.org It involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds under neutral conditions, which is advantageous for sensitive substrates. The byproducts are toluene and the free acid, which are easily separated. organic-chemistry.org

Acid-Catalyzed Hydrolysis: Strong acids can cleave benzyl esters, although this method is less common due to the potential for side reactions, especially with acid-sensitive functional groups. organic-chemistry.org

Oxidative Cleavage: Certain oxidizing agents can remove benzyl groups. For instance, p-methoxybenzyl (PMB) ethers, a related protecting group, are susceptible to cleavage by oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or ceric ammonium (B1175870) nitrate (B79036) (CAN). organic-chemistry.org While less common for simple benzyl esters, similar oxidative strategies can be employed under specific conditions. chem-station.com

Lewis Acid-Mediated Cleavage: Lewis acids such as aluminum trichloride (B1173362) (AlCl₃) or tin tetrachloride (SnCl₄) can facilitate the debenzylation of esters, often with good chemoselectivity. researchgate.net For example, SnCl₄ can cleave benzyl esters while leaving benzyl ethers and amides intact. researchgate.net

The following table summarizes common deprotection methods applicable to the benzyl ester moiety.

MethodReagents and ConditionsProductsNotes
Hydrogenolysis H₂, Pd/C, in a solvent like Methanol or Ethyl AcetateN-alpha-Methyl-L-valine, TolueneMild, high-yielding, and chemoselective. chem-station.com
Acid Hydrolysis Strong acids (e.g., HBr in acetic acid)N-alpha-Methyl-L-valine, Benzyl bromideHarsher conditions may not be suitable for complex molecules. organic-chemistry.org
Lewis Acid Cleavage AlCl₃ with anisole, or SnCl₄N-alpha-Methyl-L-valineOffers an alternative to hydrogenolysis, with different chemoselectivity. researchgate.net

Transesterification

In some synthetic routes, it may be desirable to convert the benzyl ester into a different ester, such as a methyl or ethyl ester, without isolating the free carboxylic acid. This can be achieved through transesterification, typically by reacting the benzyl ester with another alcohol in the presence of an acid or base catalyst.

Modifications of the P-tosylate Moiety

The p-toluenesulfonate (tosylate) anion in this compound serves as the counterion to the protonated N-methylamino group. nih.gov Modifications to this part of the molecule typically involve converting the salt to its free base form or exchanging the tosylate for a different counterion.

Conversion to the Free Amine

For subsequent reactions involving the N-methylamino group, such as acylation or alkylation, the tosylate salt must first be converted to the free amine. This is a straightforward acid-base neutralization, accomplished by treating a solution of the compound with a mild base.

Neutralization: The compound can be dissolved in a suitable solvent and treated with an aqueous solution of a weak base like sodium bicarbonate or a tertiary amine like triethylamine (B128534) in an organic solvent. An extraction is then performed to isolate the free amine, N-alpha-Methyl-L-valine benzyl ester, in the organic phase.

Counterion Exchange (Salt Metathesis)

The physicochemical properties of a salt, such as solubility and crystallinity, are influenced by its counterion. acs.org The tosylate anion can be exchanged for other counterions to modify these properties. This is typically achieved by first converting the salt to the free base and then treating it with a different acid.

Procedure: After neutralizing the tosylate salt to obtain the free amine as described above, the desired acid (e.g., hydrochloric acid, hydrobromic acid, or trifluoroacetic acid) is added to precipitate or crystallize the new salt.

The table below outlines the process of counterion exchange.

Starting MaterialReagentsIntermediateFinal Product
This compound1. Mild Base (e.g., NaHCO₃) 2. Desired Acid (e.g., HCl)N-alpha-Methyl-L-valine benzyl ester (Free Amine)N-alpha-Methyl-L-valine benzyl ester hydrochloride
This compound1. Mild Base (e.g., NaHCO₃) 2. Desired Acid (e.g., HBr)N-alpha-Methyl-L-valine benzyl ester (Free Amine)N-alpha-Methyl-L-valine benzyl ester hydrobromide
This compound1. Mild Base (e.g., NaHCO₃) 2. Desired Acid (e.g., CF₃COOH)N-alpha-Methyl-L-valine benzyl ester (Free Amine)N-alpha-Methyl-L-valine benzyl ester trifluoroacetate

These post-synthetic modifications are fundamental for the utility of this compound as a synthetic intermediate, enabling the selective manipulation of its functional groups for the construction of more complex target molecules.

Stereochemical Purity Control and Enantiomeric Resolution of N Alpha Methyl L Valine Benzyl Ester P Tosylate

Analytical Methodologies for Enantiomeric Excess Determination

Accurate determination of the enantiomeric excess (e.e.) is fundamental for the validation of enantioselective syntheses and resolution processes. For N-alpha-Methyl-L-valine benzyl (B1604629) ester P-tosylate, two primary techniques are employed: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with the aid of chiral solvating agents.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantioseparation

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times. For N-methylated amino acid esters, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. yakhak.org

While specific methods for the p-tosylate salt of N-alpha-Methyl-L-valine benzyl ester are not extensively detailed in publicly available literature, a product specification for N-Methyl-(S)-valine benzyl ester indicates a purity of ≥ 99.5% as determined by chiral HPLC, underscoring the applicability of this technique. chemimpex.com The selection of the appropriate chiral column and mobile phase is crucial for achieving baseline separation of the enantiomers. Typical mobile phases consist of a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol. The presence of the p-tosylate counterion may influence the chromatographic behavior, potentially requiring optimization of the mobile phase composition, for instance, by the addition of modifiers.

Table 1: Representative Chiral HPLC Systems for Amino Acid Derivatives

Chiral Stationary PhaseAnalyte TypeMobile Phase ExampleReference
Polysaccharide-based (e.g., Chiralpak)N-methylated amino acidsMethanol/Acetonitrile with additives hplc.eu
Ristocetin AN-Benzoyl-valineNot Specified mst.edu
Polysaccharide Phenylcarbamatesα-amino acid esters2-propanol/hexane yakhak.org

This table provides examples of chiral HPLC systems used for related compounds, illustrating the types of stationary and mobile phases that could be adapted for N-alpha-Methyl-L-valine benzyl ester P-tosylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (e.g., Mosher's Acid)

NMR spectroscopy, in the presence of a chiral solvating agent (CSA), offers a valuable alternative to chiral HPLC for determining enantiomeric excess. nih.gov This method relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the CSA. These diastereomeric complexes exhibit distinct chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer by integrating the respective signals.

Table 2: Potential Proton Signals for Enantiodiscrimination of N-alpha-Methyl-L-valine Benzyl Ester with a Chiral Solvating Agent

ProtonExpected Chemical Shift Range (ppm)Potential for Enantiodiscrimination
α-CH~3.0 - 4.0High
N-CH₃~2.0 - 3.0Moderate to High
Valine CH₃~0.8 - 1.2Moderate
Benzyl CH₂~5.0 - 5.5Possible
Aromatic (Benzyl & Tosylate)~7.0 - 8.0Possible

This table is a hypothetical representation based on typical chemical shifts for similar compounds and the known principles of NMR with chiral solvating agents.

Enantiomeric Resolution Techniques Applied to the Chemical Compound

Enantiomeric resolution is the process of separating a racemic mixture into its constituent enantiomers. For this compound, preferential crystallization is a key technique that has been investigated.

Preferential Crystallization Principles and Mechanistic Investigations

Preferential crystallization is a technique applicable to conglomerates, which are racemic mixtures that crystallize as a physical mixture of separate crystals of the two enantiomers. The process involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer, which then crystallize out preferentially. While information specific to the N-methylated derivative is scarce, studies on the closely related L-valine benzyl ester p-toluenesulfonate provide valuable insights into the principles and mechanisms. uni-halle.de

The success of preferential crystallization is fundamentally linked to the tendency of molecules to form homochiral associations in the crystalline state. In solution, enantiomers exist in equilibrium. However, during crystallization, intermolecular interactions can favor the association of molecules of the same chirality, leading to the formation of enantiopure crystals. The p-tosylate counterion plays a significant role in the crystal packing through ionic interactions and hydrogen bonding, which can influence the homochiral recognition process.

The presence of the N-methyl group in this compound can be expected to alter the intermolecular interactions compared to its non-methylated counterpart. N-methylation can affect hydrogen bonding patterns and introduce steric effects, which may influence the stability of different crystal polymorphs and the propensity for homochiral association. rsc.orgnih.gov A theoretical study on N-methylated amino acid derivatives suggests that N-methylation can impact solubility and conformation, which are critical factors in crystallization processes. nih.gov

The kinetics of crystallization are a critical factor in the efficiency of preferential crystallization. The rate of crystal growth of the desired enantiomer must be significantly faster than the spontaneous nucleation of the counter-enantiomer. Seeding with crystals of the desired enantiomer provides a template for growth and accelerates its crystallization.

For L-valine benzyl ester p-toluenesulfonate, it has been demonstrated that repeated preferential crystallization can significantly enhance the enantiomeric excess. For instance, a starting material with a 20% e.e. was enriched to 94% e.e. through this process. researchgate.net Furthermore, the application of sonication was found to accelerate the rate of crystallization. researchgate.net

Table 3: Hypothetical Kinetic Parameters for Preferential Crystallization

ParameterThis compound (Expected Trend)Rationale
Nucleation Rate of Counter-EnantiomerPotentially altered by N-methylationChanges in intermolecular forces and solubility due to the methyl group. nih.gov
Crystal Growth Rate of Seeded EnantiomerDependent on supersaturation and temperatureStandard crystallization principles apply.
Enantiomeric Enrichment per CycleTo be determined experimentallyDependent on the specific crystallization conditions and the influence of the N-methyl group.

This table presents expected trends based on the known effects of N-methylation on related compounds and general principles of crystallization.

Influence of Sonication on Preferential Crystallization

Preferential crystallization is a powerful technique for resolving racemic mixtures of chiral compounds. The application of ultrasound, or sonication, has been shown to significantly influence the kinetics and efficiency of this process for amino acid derivatives like valine benzyl ester p-toluenesulfonate.

Research into the enantiomeric resolution of p-toluenesulfonate of valine benzyl ester demonstrates that sonication can accelerate the rate of crystallization. nih.gov In one study, repeated preferential crystallization of a solution with an initial 20% enantiomeric excess (e.e.) in 2-propanol yielded a final product with 94% e.e. upon sonication. nih.gov While the final enantiomeric excess was not drastically different from silent (non-sonicated) processes, the acceleration of the crystallization rate is a notable advantage. nih.gov This suggests that ultrasound primarily enhances the nucleation phase of crystallization. nih.gov The introduction of ultrasonic waves into a supersaturated solution can induce cavitation, where the formation and collapse of microscopic bubbles create localized high-pressure and high-temperature zones, facilitating the formation of crystal nuclei. nih.gov

The findings indicate that for industrial applications, ultrasound can be a valuable tool to intensify the crystallization process, potentially reducing batch times and improving throughput without compromising the stereochemical purity of the final product. nih.gov

Table 1: Effect of Sonication on Preferential Crystallization of Valine Benzyl Ester P-tosylate nih.gov

Condition Initial Enantiomeric Excess (e.e.) Final Enantiomeric Excess (e.e.) Key Observation
With Sonication 20% 94% Accelerated crystallization rate

Note: This interactive table summarizes the findings from a study on the preferential crystallization of p-toluenesulfonate of valine benzyl ester.

Utilization of Chiral Self-Assembled Monolayers (SAMs) for Enantioselective Crystallization

An alternative and highly specific method for achieving enantiomeric resolution is the use of chiral surfaces to direct crystallization. Chiral self-assembled monolayers (SAMs) offer a tailored interface that can interact differently with the two enantiomers of a racemic compound, promoting the crystallization of one over the other.

Studies using the parent amino acid, valine, have demonstrated the efficacy of this approach. When chiral SAMs on a gold substrate are used as resolving auxiliaries, they can induce the crystallization of one enantiomer in excess from a racemic solution. nih.gov A key finding is that the enantiomer obtained in excess typically has the opposite chirality to the monolayer being used. nih.gov This heterochiral preference suggests a specific stereochemical recognition at the monolayer-solution interface that stabilizes the nucleation of the opposite enantiomer.

This method of enantioselective crystallization on a chiral surface provides a sophisticated means of controlling stereochemistry during purification, moving beyond bulk crystallization methods to surface-mediated resolution. nih.gov

Stereoselective Transformations Involving the Chemical Compound

The stereocenter at the alpha-carbon of this compound is of paramount importance in chemical transformations. Reactions involving this chiral center can proceed with either retention or inversion of its configuration, and pathways can be designed to be highly diastereoselective or enantioselective.

Diastereoselective and Enantioselective Reaction Pathways

In the synthesis and transformation of complex molecules, controlling the stereochemical outcome is crucial. Enantioselective and diastereoselective reactions are designed to produce a significant excess of one desired stereoisomer.

Enantioselective Reactions: These reactions create a new stereocenter or act on a racemic mixture to produce an enantiomerically enriched product. The asymmetric synthesis of α-amino acid benzyl esters, for example, can be achieved using methods like the bislactim ether approach. This involves alkylating a chiral template derived from cyclo(-L-Val-Gly-) to produce D-amino acid derivatives with an enantiomeric excess greater than 95%. researchgate.net Such methods are fundamental to producing enantiomerically pure building blocks for pharmaceuticals and other fine chemicals. acs.orgrsc.org

Diastereoselective Reactions: When a molecule already contains one or more stereocenters, new stereocenters can be introduced with a preference for one diastereomer over others. This diastereocontrol is often guided by the existing stereochemistry of the starting material. For instance, in the synthesis of tubuvaline, a component of the potent antimitotic tubulysins, radical addition reactions to hydrazones derived from amino acids are controlled to produce the desired diastereomer. nih.gov The existing stereocenter in the amino acid derivative directs the approach of the incoming radical, leading to a preferred stereochemical outcome in the product. nih.gov

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
L-valine benzyl ester p-toluenesulfonate
Valine
2-propanol
cyclo(-L-Val-Gly-)

Characterization Methodologies and Spectroscopic Analysis in Research on N Alpha Methyl L Valine Benzyl Ester P Tosylate

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds. A combination of Nuclear Magnetic Resonance (NMR), mass spectrometry, and infrared spectroscopy provides unambiguous confirmation of the covalent framework and functional groups.

NMR spectroscopy is the most powerful tool for determining the precise structure of N-alpha-Methyl-L-valine benzyl (B1604629) ester P-tosylate in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR: One-dimensional ¹H and ¹³C NMR spectra confirm the presence of all key structural motifs. The ¹H NMR spectrum provides information on the chemical environment of protons, their multiplicity (splitting patterns), and integration (proton count). The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For the N-methylated title compound, a characteristic singlet corresponding to the N-CH₃ group would be expected in the ¹H NMR spectrum, distinguishing it from its unmethylated precursor. unimi.it

Two-Dimensional (2D) Correlational Experiments: Techniques like gCOSY (Correlation Spectroscopy) and gHMBCAD (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity. A gCOSY spectrum maps ¹H-¹H coupling correlations, identifying adjacent protons, while gHMBCAD correlates proton and carbon signals over two to three bonds, allowing for the complete assembly of the molecular skeleton. acs.org For instance, gHMBCAD would show correlations between the benzylic protons and the ester carbonyl carbon, confirming the ester linkage.

The enantiomeric purity, a critical parameter for chiral molecules, can be assessed using ¹H NMR in the presence of a chiral resolving agent, such as Mosher's acid, which can induce separate signals for the different enantiomers. researchgate.net

Representative ¹H NMR Data for L-valine benzyl ester p-toluenesulfonate (Note: Data is illustrative of the parent compound)

Chemical Shift (δ) ppmMultiplicityAssignment
7.10 - 7.80MultipletAromatic protons (Tosylate & Benzyl)
5.25SingletBenzylic CH₂
4.00Doubletα-CH (Valine)
2.35SingletMethyl CH₃ (Tosylate)
2.20Multipletβ-CH (Valine)
0.95Doublet of doubletsγ-CH₃ (Valine)

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, typically to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental formula. This technique is critical for confirming the identity of the synthesized compound and distinguishing it from potential impurities with similar nominal masses.

Gas Chromatography-Mass Spectrometry (GC/MS): While the tosylate salt itself is non-volatile, GC/MS can be used to analyze volatile impurities or reaction byproducts. For reaction monitoring, an aliquot of the reaction mixture can be derivatized to produce a volatile analyte corresponding to the product, allowing for the tracking of reaction completion.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key vibrational bands for N-alpha-Methyl-L-valine benzyl ester P-tosylate would include C=O stretching for the ester, N-H stretching (if protonated), S=O stretching for the sulfonate group, and various C-H and C=C aromatic stretches. wiley-vch.depharmaffiliates.com

Crucially, FTIR is highly sensitive to the crystalline environment of a molecule. Different crystalline forms, or polymorphs, can exhibit distinct FTIR spectra due to variations in intermolecular interactions like hydrogen bonding. By monitoring shifts in peak position or the appearance of new peaks, FTIR can be used to identify and characterize different polymorphs and study solid-state transitions between them induced by factors like temperature or pressure. google.comgoogle.com

Characteristic FTIR Absorption Bands (Note: Data is representative for the class of compounds)

Wavenumber (cm⁻¹)Functional Group
~3000-3100Aromatic C-H Stretch
~2850-2980Aliphatic C-H Stretch
~1740Ester C=O Stretch
~1600, ~1450Aromatic C=C Stretch
~1220, ~1120Sulfonate S=O Stretch

X-ray Crystallographic Analysis for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. For a chiral compound like this compound, this technique is invaluable as it can unambiguously determine the absolute stereochemistry (the L-configuration at the alpha-carbon). It also reveals detailed information about bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice, known as crystal packing. helsinki.fi This information is critical for understanding the physical properties of the solid material.

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are fundamental for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used extensively to monitor the progress of a chemical reaction. researchgate.netsigmaaldrich.com By spotting the reaction mixture on a silica (B1680970) plate and eluting with an appropriate solvent system, the disappearance of starting materials and the appearance of the product spot can be visualized. It also serves as a quick check for the presence of impurities in the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative method for purity assessment. For amino acid derivatives, chiral HPLC methods are often developed to not only determine chemical purity but also to quantify the enantiomeric excess (e.e.), ensuring the stereochemical integrity of the product. unimi.itresearchgate.net This is vital in pharmaceutical applications where only one enantiomer may be active.

Thermogravimetric and Calorimetric Techniques for Material Characterization

Thermal analysis techniques provide insight into the physical and chemical properties of the material as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to determine the melting point, a key indicator of purity, as well as other thermal events like glass transitions or polymorphic phase transitions. unimi.itgoogle.com A sharp melting peak at a specific temperature is characteristic of a pure crystalline compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is used to determine the thermal stability of the compound, identifying the temperature at which it begins to decompose. acs.org It can also quantify the presence of residual solvents or water within the crystalline structure.

Theoretical and Computational Investigations of N Alpha Methyl L Valine Benzyl Ester P Tosylate

Molecular Dynamics Simulations to Model Solution Behavior and Association

No specific studies employing molecular dynamics (MD) simulations to model the solution behavior and intermolecular association of N-alpha-Methyl-L-valine benzyl (B1604629) ester P-tosylate were identified. Such simulations would be invaluable for understanding how the molecule interacts with various solvents and other solutes at a microscopic level, providing insights into its solvation shell, aggregation tendencies, and the influence of the tosylate counter-ion on its behavior in solution. However, research in this particular area has not been published.

Quantum Chemical Calculations (e.g., Density Functional Theory) on Reaction Mechanisms and Energetics

There is a lack of published research utilizing quantum chemical calculations, such as Density Functional Theory (DFT), to investigate the reaction mechanisms and energetics involving N-alpha-Methyl-L-valine benzyl ester P-tosylate. These computational methods would be instrumental in elucidating the electronic structure, transition states, and energy barriers for reactions where this compound acts as a reactant or intermediate. Such studies could provide a deeper understanding of its reactivity, stability, and the pathways through which it participates in chemical transformations. At present, this specific computational analysis has not been reported in the scientific literature.

Conformational Analysis and Prediction of Stereoselectivity

Detailed conformational analysis and computational prediction of stereoselectivity for reactions involving this compound are not available in current research. A comprehensive conformational search would identify the low-energy spatial arrangements of the molecule, which is critical for understanding its biological activity and role in stereoselective synthesis. Predicting how its inherent chirality influences the stereochemical outcome of a reaction is a key aspect of modern computational organic chemistry, but this has not been specifically applied to or reported for this compound.

Computational Design of Novel Derivatives or Reaction Pathways

No literature was found describing the computational design of novel derivatives or alternative reaction pathways originating from this compound. Such in silico studies would typically involve modifying the parent structure to enhance desired properties (e.g., solubility, reactivity, biological activity) or using computational tools to explore and propose more efficient or novel synthetic routes. This area of research remains unexplored for this specific molecule.

Applications in Complex Chemical Synthesis and Materials Science

Role in Peptide Chemistry and Synthesis of N-Methylated Peptides

The incorporation of N-methylated amino acids into peptide chains is a key strategy for modulating the biological and pharmacological properties of peptides. N-methylation can enhance metabolic stability, improve cell membrane permeability, and constrain the peptide's conformation. N-alpha-Methyl-L-valine benzyl (B1604629) ester P-tosylate serves as a crucial starting material for introducing the N-methyl-L-valine residue into a peptide sequence.

In the intricate process of peptide synthesis, protecting groups are essential to prevent unwanted side reactions at various functional moieties. biosynth.com Solid-Phase Peptide Synthesis (SPPS) involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. biosynth.combeilstein-journals.org For this process to be successful, the alpha-amino group of the incoming amino acid must be temporarily protected, while the carboxylic acid group of the amino acid on the resin is deprotected and ready for coupling. beilstein-journals.org

The benzyl ester moiety in N-alpha-Methyl-L-valine benzyl ester P-tosylate functions as a "permanent" or side-chain protecting group for the carboxylic acid. peptide.com This protection scheme is fundamental to ensuring that the correct peptide bond forms between the intended amino acids. nih.gov The benzyl group is stable under the basic conditions typically used to remove the temporary N-alpha protecting groups (like Fmoc) during the elongation of the peptide chain. peptide.comiris-biotech.de It is generally removed at the end of the synthesis, often concurrently with the cleavage of the peptide from the resin, using strong acidic conditions such as treatment with trifluoroacetic acid (TFA). peptide.comiris-biotech.de This orthogonal strategy, where different protecting groups are removed under distinct chemical conditions, is a cornerstone of modern SPPS. nih.goviris-biotech.de

Protecting Group Function Typical Deprotection Condition Orthogonality
Benzyl (Bn) Ester Carboxyl ProtectionStrong Acid (e.g., HF, TFA)Orthogonal to base-labile groups (e.g., Fmoc)
Fmoc Nα-Amino ProtectionBase (e.g., Piperidine in DMF)Orthogonal to acid-labile groups (e.g., tBu, Bn)
Boc Nα-Amino ProtectionModerate Acid (e.g., TFA in DCM)Quasi-orthogonal to Bn (requires stronger acid)
tert-Butyl (tBu) Side-Chain ProtectionStrong Acid (e.g., TFA)Not orthogonal to Bn

This interactive table summarizes common protecting groups used in peptide synthesis.

This compound is an important building block for the synthesis of peptides and other bioactive molecules. chemimpex.com The introduction of N-methylated residues can significantly alter the properties of a peptide, creating peptidomimetics with enhanced therapeutic potential. These modifications can lead to:

Increased Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, slowing the degradation of the peptide in biological systems.

Improved Pharmacokinetics: Enhanced stability and modified polarity can lead to longer half-life and better absorption.

Conformational Constraint: N-methylation restricts the rotation around the peptide backbone, which can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for a specific target.

This compound provides a direct route to incorporating the N-methyl-L-valine unit, which is valuable in drug design and the creation of novel therapeutic agents. chemimpex.com

Utilization as a Chiral Building Block in Natural Product Synthesis

The synthesis of complex, biologically active natural products often requires enantiomerically pure starting materials to establish the correct stereochemistry in the final molecule. nih.gov Amino acid derivatives are widely used as versatile chiral building blocks for this purpose. nih.govresearchgate.net this compound, with its defined stereocenter from the natural L-valine, serves as an excellent chiral synthon. Its inherent chirality can be transferred through multiple synthetic steps to control the stereochemical outcome of the final product. It has been applied in the synthesis of various natural products, including alkaloids, where the stereochemistry is critical for biological activity. nih.gov

Intermediate in the Synthesis of Diverse Organic Molecules and Pharmaceuticals

Beyond peptide chemistry, this compound is a versatile intermediate. The non-methylated parent compound, L-valine benzyl ester p-toluenesulfonate, is recognized as a suitable intermediate for pharmaceuticals, such as antihypertensives. google.comgoogle.com By extension, the N-methylated derivative serves a similar role in the synthesis of more complex and specifically modified drug candidates. Its structure is a valuable scaffold for creating a variety of organic molecules where the N-methyl-L-valine fragment is a key structural component. Its utility in drug formulation is noted for its ability to enhance properties like solubility and stability, which can improve the delivery and efficacy of therapeutic agents. chemimpex.com

Application in Chiral Catalyst and Ligand Development (Broader context for amino acid derivatives)

In the field of asymmetric catalysis, a major goal is the development of efficient chiral catalysts that can produce a desired enantiomer of a product with high selectivity. scu.edu.cn Amino acids and their derivatives are readily available, inexpensive, and enantiomerically pure sources for the synthesis of chiral ligands. mdpi.comresearchgate.net These ligands coordinate with a metal center to form a chiral catalyst complex that can direct the stereochemical course of a chemical reaction. mdpi.comnih.gov

While specific applications of this compound in this area are part of a broader field, derivatives of amino acids like valine are frequently employed. rsc.org The bulky isopropyl side chain of valine can create a specific chiral environment around the metal center, influencing the enantioselectivity of reactions such as C-C bond formations. mdpi.com The development of mono-N-protected amino acid (MPAA) ligands has proven highly effective in palladium-catalyzed C-H functionalization reactions, demonstrating the power of this strategy. nih.gov The synthesis of β-aminophosphine ligands, often derived from amino alcohols which in turn come from natural amino acids like L-valine, is another established protocol for creating effective chiral ligands. rsc.org The general principle involves using the inherent chirality of the amino acid backbone to construct a ligand that enforces a specific stereochemical outcome in a catalyzed reaction. researchgate.net

Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Routes for the Chemical Compound

The traditional synthesis of amino acid esters and their derivatives often involves multi-step procedures that may utilize hazardous reagents and solvents, generating significant chemical waste. A major thrust of future research is the development of novel and sustainable synthetic routes that are more efficient, cost-effective, and environmentally friendly.

Current methods for preparing amino acid benzyl (B1604629) ester tosylates, such as the Fischer–Speier esterification, have historically used solvents like benzene (B151609) or toluene (B28343) to azeotropically remove water. researchgate.netgoogle.com However, due to the toxicity of benzene, research has shifted towards safer alternatives. google.com Future work will likely focus on identifying and optimizing greener solvents that are less hazardous and recyclable. researchgate.netresearchgate.net

Key areas for exploration in sustainable synthesis include:

Green Catalysis: Investigating the use of solid acid catalysts, ionic liquids, or enzymes for the esterification step could eliminate the need for strong mineral acids like p-toluenesulfonic acid and simplify product purification. acs.org Research into eco-friendly catalysts, such as chitosan-incorporated ionic liquids, has shown promise for the synthesis of various esters under solvent-free conditions. researchgate.net

Alternative Energy Sources: The application of microwave irradiation has already been shown to accelerate the synthesis of amino acid benzyl ester p-toluenesulfonate salts, offering a more energy-efficient alternative to conventional heating. researchgate.net Further exploration of other non-conventional energy sources like ultrasound could lead to even faster and more efficient processes. acs.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Future routes will aim to reduce the number of protection-deprotection steps, which often generate significant waste. For instance, developing methods for direct, selective N-methylation and esterification in a one-pot synthesis would represent a significant advancement. semanticscholar.org

Renewable Feedstocks: While the core components of N-alpha-Methyl-L-valine benzyl ester P-tosylate are derived from petrochemical sources, long-term research may explore the synthesis of precursors from renewable biomass. For example, sustainable methods for producing amino acids via the catalytic fixation of nitrogen and carbon dioxide are being investigated. rsc.org

Synthetic AspectTraditional MethodEmerging Sustainable AlternativePotential Advantage
Solvent Benzene, Toluene researchgate.netgoogle.comCyclopentyl methyl ether (CPME), 2-Methyltetrahydrofuran (Me-THF) researchgate.netresearchgate.netReduced toxicity, improved safety profile
Catalysis p-Toluenesulfonic acid google.comSolid acids, enzymes, ionic liquids acs.orgRecyclability, milder reaction conditions, reduced waste
Energy Input Conventional reflux heating google.comMicrowave irradiation researchgate.netReduced reaction times, energy efficiency
Overall Process Multiple protection/deprotection stepsOne-pot synthesis, telescoped reactions beilstein-journals.orgIncreased efficiency, reduced waste generation

Development of Advanced Stereoselective Methodologies

Maintaining the stereochemical integrity of the chiral center in the L-valine moiety is paramount during its conversion to this compound. Racemization can occur under harsh reaction conditions, particularly during esterification in high-boiling solvents, diminishing the enantiomeric purity of the final product and its utility as a chiral building block. researchgate.netresearchgate.net

Future research will focus on developing advanced stereoselective methodologies that guarantee high enantiomeric excess. This includes:

Mild Reaction Conditions: The development of synthetic protocols that operate at lower temperatures and under neutral or near-neutral pH conditions is crucial. For example, methods for N-methylation that avoid strong bases can minimize the risk of racemization at the α-carbon. researchgate.netresearchgate.net Similarly, enzymatic or chemo-enzymatic approaches for esterification could offer exceptional stereoselectivity under mild conditions.

Novel Methylating Agents: While traditional methods like reductive amination with formaldehyde (B43269) or methylation with methyl iodide are common, they can sometimes lead to over-methylation or require harsh conditions. researchgate.net Research into new methylating agents that offer greater selectivity for mono-N-methylation under mild conditions is an active area. researchgate.netnih.gov Solid-phase synthesis techniques, where the amino acid is anchored to a resin, offer a controlled environment for sequential reactions like N-methylation, which can help preserve chirality. acs.orgnih.gov

Advanced Analytical Techniques: Alongside the development of new synthetic methods, there is a need for rapid and highly sensitive analytical techniques to confirm the enantiomeric purity of the product. The development of specific chiral High-Performance Liquid Chromatography (HPLC) methods and advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques will be essential for validating new stereoselective syntheses. mdpi.com

Expanded Applications in Functional Materials and Chemical Biology

While this compound is primarily recognized as a building block for peptide synthesis, its unique structural features suggest potential applications in broader fields like materials science and chemical biology.

Peptidomimetics and Drug Discovery: N-methylated amino acids are incorporated into peptides to enhance their therapeutic properties. The N-methyl group can increase resistance to enzymatic degradation, improve membrane permeability, and constrain the peptide's conformation, which can lead to higher binding affinity and selectivity for biological targets. researchgate.net Future research will continue to leverage this compound to create novel peptide-based drugs with improved pharmacokinetic profiles.

Functional Materials: Chiral molecules are increasingly being used in the development of advanced materials. The defined stereochemistry of this compound could be exploited in the synthesis of chiral polymers or metal-organic frameworks (MOFs). Such materials have potential applications in asymmetric catalysis, chiral separations, and sensing. Derivatives of N-ortho-hydroxymethyl benzyl valine have been used to create metal complexes with interesting biological and catalytic properties, suggesting a pathway for similar applications. researchgate.net

Chemical Biology: As a protected and modified amino acid, this compound can be used to synthesize custom peptides that act as probes to study biological processes. For instance, incorporating N-methyl-valine into a peptide sequence can help elucidate the role of specific amide protons in protein-protein interactions or enzyme recognition.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The intersection of synthetic chemistry and artificial intelligence (AI) is an emerging frontier that promises to accelerate the discovery and optimization of chemical processes. mit.edu The synthesis of a specific, stereochemically complex molecule like this compound is an ideal case for the application of these powerful computational tools.

Reaction Prediction and Retrosynthesis: Machine learning (ML) models, trained on vast databases of chemical reactions, can predict the most likely outcome of a given set of reactants and conditions. preprints.orgacs.org This predictive power can be harnessed to identify the optimal catalyst, solvent, and temperature for both the N-methylation and esterification steps, maximizing yield and minimizing side products. preprints.org Furthermore, AI-powered retrosynthesis tools can propose novel and potentially more efficient synthetic routes to the target molecule that a human chemist might not consider. beilstein-journals.orgnih.gov

Process Optimization: Bayesian optimization and other ML algorithms can be used to efficiently explore the multi-dimensional space of reaction parameters (e.g., temperature, concentration, reaction time) to find the optimal conditions with a minimal number of experiments. researchgate.net This can dramatically reduce the time and resources required for process development and scale-up.

Stereoselectivity Prediction: A significant challenge in synthesis is predicting and controlling stereochemistry. Developing specialized ML models that can accurately predict the enantioselectivity of a reaction based on the structures of the substrate, catalyst, and reagents is a key area of future research. youtube.comomicsonline.org Such tools could guide the rational design of catalysts and reaction conditions to ensure the formation of the desired L-enantiomer of this compound with high fidelity.

AI/ML ApplicationDescriptionImpact on Synthesis of this compound
Retrosynthetic Analysis AI algorithms propose synthetic pathways by working backward from the target molecule. beilstein-journals.orgacs.orgSuggests novel, more efficient, or more sustainable routes for synthesis.
Reaction Condition Optimization Machine learning models predict reaction outcomes (e.g., yield) under various conditions. preprints.orgpreprints.orgresearchgate.netIdentifies optimal temperature, solvent, and catalyst to maximize yield and purity, reducing trial-and-error experimentation.
Stereoselectivity Prediction Data-driven models forecast the stereochemical outcome of a reaction. youtube.comomicsonline.orgGuides the selection of chiral catalysts and conditions to prevent racemization and ensure high enantiomeric excess.
High-Throughput Screening Simulation AI simulates the results of many experiments, identifying promising candidates for physical testing. preprints.orgpreprints.orgAccelerates the discovery of new catalysts or reaction conditions for improved synthesis.

Q & A

Q. How is N-alpha-Methyl-L-valine benzyl ester P-tosylate synthesized in laboratory settings?

Methodological Answer: The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino acid to prevent unwanted side reactions, followed by benzyl esterification using benzyl alcohol and a coupling agent (e.g., DCC or HOBt). Tosylate salt formation is achieved by reacting the intermediate with p-toluenesulfonic acid. Purification via recrystallization or column chromatography ensures product integrity. Critical steps include monitoring reaction progress using TLC and verifying the final structure via NMR and mass spectrometry .

Q. What analytical techniques confirm the structure and purity of this compound?

Methodological Answer: Key techniques include:

  • NMR spectroscopy (¹H, ¹³C) to confirm stereochemistry and functional groups, with characteristic peaks for the benzyl ester (δ ~5.1–5.3 ppm) and tosylate (δ ~2.3–2.5 ppm for methyl groups) .
  • HPLC with UV detection (λ ~254 nm) to assess purity (>95% is typical for research-grade material).
  • Mass spectrometry (ESI or MALDI-TOF) for molecular weight validation .

Q. How should researchers handle and store this compound to maintain stability?

Methodological Answer: Store in airtight, light-resistant containers at 4°C in a desiccator. Avoid exposure to oxidizing agents, as decomposition occurs under oxidative conditions. Stability under ambient conditions (20–25°C) is confirmed for short-term use (<6 months), but long-term storage requires inert atmospheres (argon or nitrogen) .

Q. What ecological considerations are necessary when using this compound?

Methodological Answer: Classified as slightly hazardous to aquatic systems. Avoid direct release into waterways; use chemical waste protocols for disposal. Conduct toxicity assays (e.g., Daphnia magna or algae growth inhibition tests) if environmental exposure is suspected .

Advanced Research Questions

Q. How can reaction parameters be optimized for scalable synthesis in flow systems?

Methodological Answer: Implement a continuous-flow reactor (e.g., Syrris FRX) with precise control of:

  • Temperature : 50–60°C to balance reaction rate and byproduct formation.
  • Residence time : ~25 minutes (determined via kinetic studies).
  • Solvent ratio : Use DMF/water mixtures for solubility and reactivity. Monitor progress in real time using inline NMR or UV-vis spectroscopy .

Q. How to address contradictions in stability data under varying pH and temperature?

Methodological Answer: Design controlled degradation studies:

  • pH stability : Incubate samples in buffers (pH 2–12) at 37°C for 24–72 hours, then analyze via HPLC.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>200°C typical).
  • Oxidative stress : Expose to H₂O₂ or UV light, then quantify degradation products via LC-MS .

Q. How to ensure enantiomeric purity in peptide synthesis applications?

Methodological Answer:

  • Chiral HPLC : Use a Chirobiotic T column with a mobile phase of hexane/isopropanol (90:10) to resolve D/L isomers.
  • Optical rotation : Measure [α]D²⁵ (expected range: +15° to +25° for L-configuration).
  • Coupling efficiency : Test with model peptides (e.g., cyclo(L-Pro-L-Phe)) to confirm retention of stereochemistry during solid-phase synthesis .

Q. What role does this compound play in site-specific protein modifications?

Methodological Answer: The benzyl ester group acts as a temporary protecting group for carboxyl functionalities, enabling selective activation of amino acids during peptide elongation. For example, in dolastatin derivative synthesis, the ester is hydrogenolyzed post-coupling to expose free acids for subsequent reactions. Tosylate counterions enhance solubility in polar aprotic solvents, critical for SPPS (solid-phase peptide synthesis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.